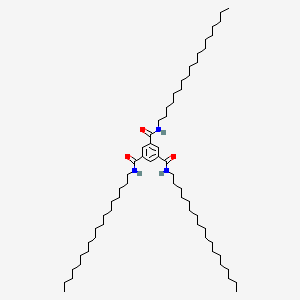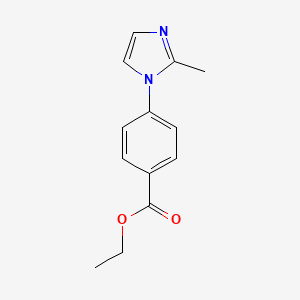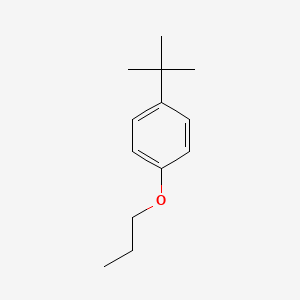
2,3-dihydro-1H-isoindole-1-carboxamide
描述
2,3-Dihydro-1H-isoindole-1-carboxamide is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxamide group attached to the nitrogen atom of the pyrrole ring.
作用机制
Target of Action
The primary target of 2,3-dihydro-1H-isoindole-1-carboxamide, also known as isoindoline-1-carboxamide, is the Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a nuclear protein that plays a crucial role in DNA repair and signaling . The compound binds with high affinity to this target, which is helpful in developing new useful derivatives .
Mode of Action
Isoindoline-1-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair and signaling . The compound’s interaction with its target is selective, potentially mitigating toxicities arising from cross-inhibition of other isoforms like PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 by isoindoline-1-carboxamide affects the DNA repair pathway . This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are heavily reliant on PARP-1 for survival . Therefore, the compound’s action can have downstream effects on cell survival and proliferation .
Pharmacokinetics
Isoindoline-1-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally available, indicating good absorption, and it has a favorable distribution profile . The compound’s metabolism and excretion properties contribute to its overall bioavailability, making it a potent therapeutic agent .
Result of Action
The molecular effect of isoindoline-1-carboxamide’s action is the inhibition of PARP-1, leading to disrupted DNA repair . On a cellular level, this can result in the death of cells that rely on PARP-1, such as cancer cells . Therefore, the compound has potential therapeutic applications in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-isoindole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with amines, followed by cyclization to form the isoindole ring system. The reaction conditions often include the use of solvents like toluene and catalysts such as glacial acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-isoindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives.
科学研究应用
2,3-Dihydro-1H-isoindole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
相似化合物的比较
Similar Compounds
Indole-2-carboxamide: Shares a similar core structure but differs in the position of the carboxamide group.
Isoindole-1,3-dione: Contains a similar ring system but with different functional groups attached.
Uniqueness
2,3-Dihydro-1H-isoindole-1-carboxamide is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYTVITWNRXGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284811 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095715-76-6 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095715-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















